molecular formula C13H14 B12715110 1-Ethyl-6-methylnaphthalene CAS No. 31032-91-4

1-Ethyl-6-methylnaphthalene

Cat. No.: B12715110
CAS No.: 31032-91-4
M. Wt: 170.25 g/mol
InChI Key: IIPQFGZGJLJDHI-UHFFFAOYSA-N
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Description

1-Ethyl-6-methylnaphthalene is an organic compound with the molecular formula C₁₃H₁₄. It belongs to the class of naphthalenes, which are polycyclic aromatic hydrocarbons consisting of two fused benzene rings. This compound is characterized by the presence of an ethyl group at the first position and a methyl group at the sixth position on the naphthalene ring system .

Preparation Methods

The synthesis of 1-Ethyl-6-methylnaphthalene can be achieved through various synthetic routes. One common method involves the alkylation of 6-methylnaphthalene with ethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial production methods may involve catalytic processes using metal catalysts such as palladium or nickel to facilitate the alkylation reaction. These methods are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-Ethyl-6-methylnaphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid to form corresponding naphthoquinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon, leading to the formation of dihydro derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the aromatic ring positions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields naphthoquinones, while reduction produces dihydro derivatives.

Scientific Research Applications

1-Ethyl-6-methylnaphthalene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of aromatic substitution reactions.

    Biology: Research on its biological activity includes investigations into its potential as an antimicrobial or anticancer agent.

    Medicine: Studies explore its pharmacological properties and potential therapeutic applications.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Ethyl-6-methylnaphthalene involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-Ethyl-6-methylnaphthalene can be compared with other naphthalene derivatives such as 1-methylnaphthalene and 2-ethylnaphthalene. These compounds share similar structural features but differ in the position and type of substituents on the naphthalene ring. The unique positioning of the ethyl and methyl groups in this compound imparts distinct chemical and physical properties, making it suitable for specific applications .

Similar Compounds

  • 1-Methylnaphthalene
  • 2-Ethylnaphthalene
  • 1,2-Dimethylnaphthalene
  • 1,6-Dimethylnaphthalene

Properties

CAS No.

31032-91-4

Molecular Formula

C13H14

Molecular Weight

170.25 g/mol

IUPAC Name

1-ethyl-6-methylnaphthalene

InChI

InChI=1S/C13H14/c1-3-11-5-4-6-12-9-10(2)7-8-13(11)12/h4-9H,3H2,1-2H3

InChI Key

IIPQFGZGJLJDHI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC2=C1C=CC(=C2)C

Origin of Product

United States

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